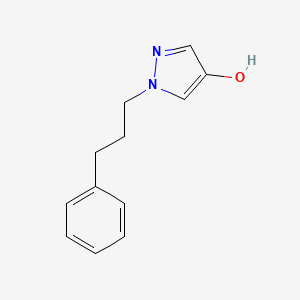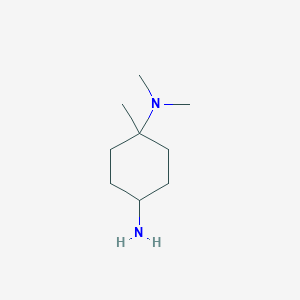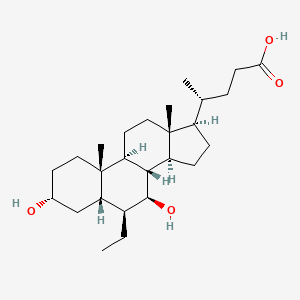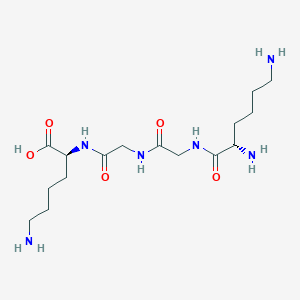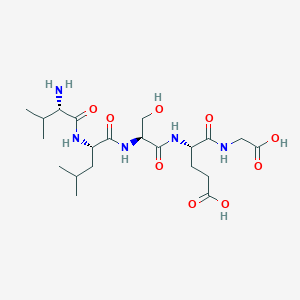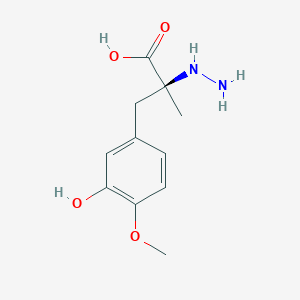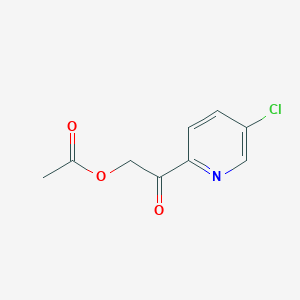
2-(5-Chloropyridin-2-yl)-2-oxoethyl acetate
Descripción general
Descripción
2-(5-Chloropyridin-2-yl)-2-oxoethyl acetate is a chemical compound that belongs to the class of pyridine derivatives. It has a molecular weight of 213.62 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-(5-Chloropyridin-2-yl)-2-oxoethyl acetate is1S/C9H8ClNO3/c1-6(12)14-5-9(13)8-3-2-7(10)4-11-8/h2-4H,5H2,1H3 . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis
2-(5-Chloropyridin-2-yl)-2-oxoethyl acetate is a solid substance . It is typically stored under inert gas at temperatures between 2-8°C . The compound is soluble in DMSO .Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
The compound is a part of the 2-(pyridin-2-yl) pyrimidine derivatives which have been studied for their anti-fibrosis activity . These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6), and some of them were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Inhibition of Collagen Expression
Compounds similar to “2-(5-Chloropyridin-2-yl)-2-oxoethyl acetate” have shown to effectively inhibit the expression of collagen . This could be potentially useful in treating diseases where collagen overexpression is a problem, such as fibrotic diseases.
Reduction of Hydroxyproline Content
These compounds have also been found to reduce the content of hydroxyproline in cell culture medium in vitro . Hydroxyproline is a major component of the protein collagen, and its reduction could be beneficial in conditions where collagen is overproduced.
Synthesis of Novel Heterocyclic Compounds
The compound can be used in the synthesis of novel heterocyclic compounds with potential biological activities . This could lead to the discovery of new drugs with diverse pharmacological properties.
5. Intermediate in the Synthesis of Edoxaban “2-(5-Chloropyridin-2-yl)-2-oxoethyl acetate” is an intermediate in the synthesis of Edoxaban-d6 , an isotope labelled analog of Edoxaban, an anticoagulant drug which acts as a direct factor Xa inhibitor .
Research in Medicinal Chemistry
The compound, being a part of the pyrimidine moiety, is considered as a privileged structure in medicinal chemistry . Compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .
Safety And Hazards
The compound is associated with several hazard statements, including H302 (harmful if swallowed), H319 (causes serious eye irritation), H372 (causes damage to organs through prolonged or repeated exposure), and H410 (very toxic to aquatic life with long-lasting effects) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, avoiding release to the environment, and seeking medical advice if feeling unwell .
Propiedades
IUPAC Name |
[2-(5-chloropyridin-2-yl)-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-6(12)14-5-9(13)8-3-2-7(10)4-11-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKWFKKOYZOHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloropyridin-2-yl)-2-oxoethyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



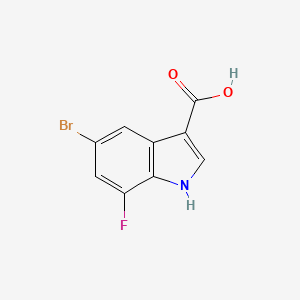
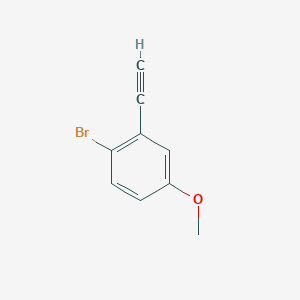
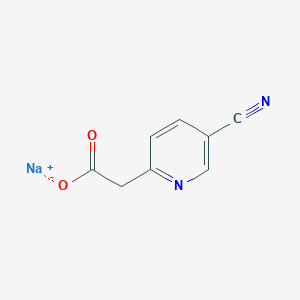
![Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1449032.png)
![[3-(Dimethylamino)-5-fluorophenyl]methanol](/img/structure/B1449033.png)
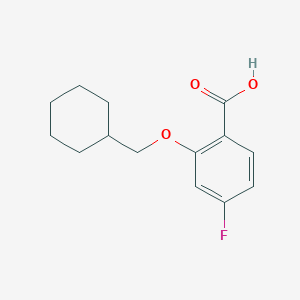
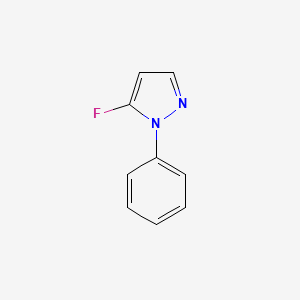
![2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1449040.png)
